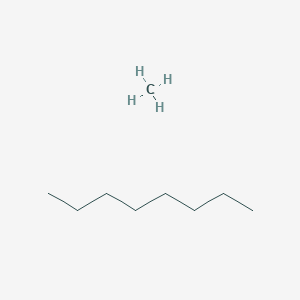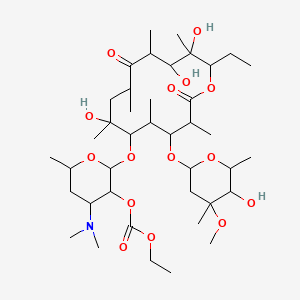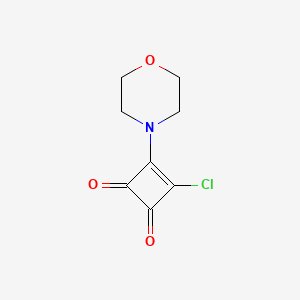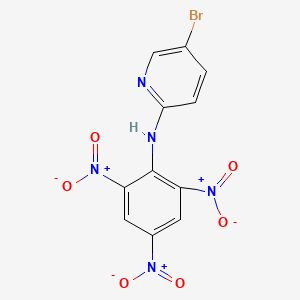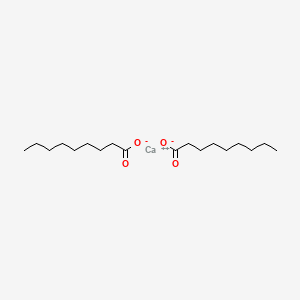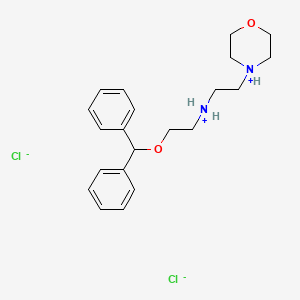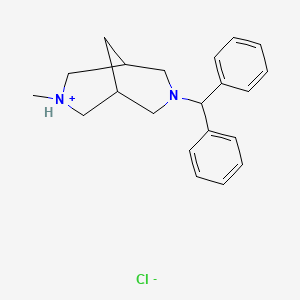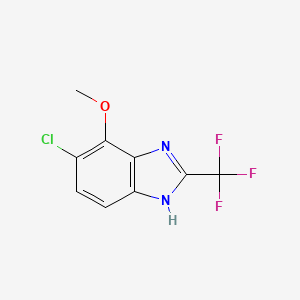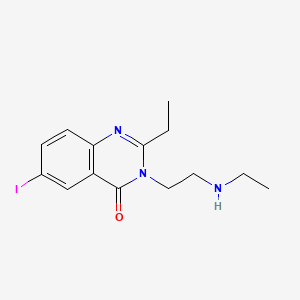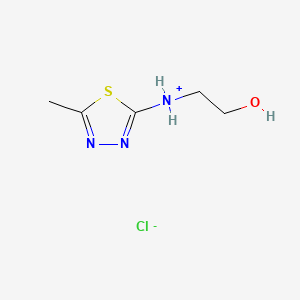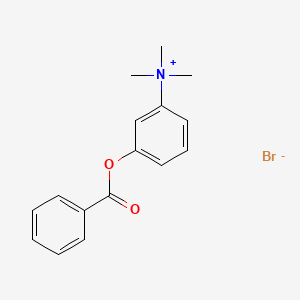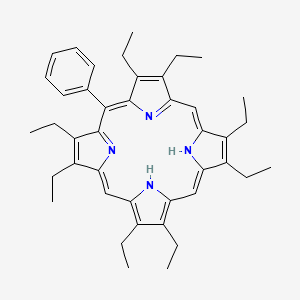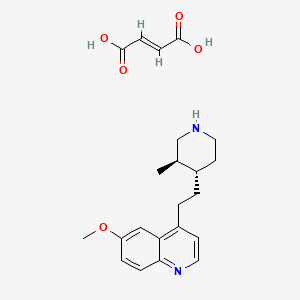
trans-(+-)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxyquinoline with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
科学研究应用
Chemistry: In chemistry, trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biological targets. It is used in assays to study enzyme inhibition and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its activity against certain diseases, including its role as an antimicrobial or anticancer agent .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also used in the production of dyes and pigments .
作用机制
The mechanism of action of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
相似化合物的比较
6-Methoxyquinoline: A simpler quinoline derivative with similar structural features but lacking the piperidine moiety.
4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: A related compound without the methoxy group at the 6-position.
trans-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: The cis isomer of the compound .
Uniqueness: The uniqueness of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the piperidine moiety enhances its potential for diverse applications in various scientific fields .
属性
CAS 编号 |
80221-57-4 |
|---|---|
分子式 |
C22H28N2O5 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;6-methoxy-4-[2-[(3R,4S)-3-methylpiperidin-4-yl]ethyl]quinoline |
InChI |
InChI=1S/C18H24N2O.C4H4O4/c1-13-12-19-9-7-14(13)3-4-15-8-10-20-18-6-5-16(21-2)11-17(15)18;5-3(6)1-2-4(7)8/h5-6,8,10-11,13-14,19H,3-4,7,9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14-;/m0./s1 |
InChI 键 |
PKIDLRJROOGBCO-RYVBMMNLSA-N |
手性 SMILES |
C[C@H]1CNCC[C@@H]1CCC2=C3C=C(C=CC3=NC=C2)OC.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC1CNCCC1CCC2=C3C=C(C=CC3=NC=C2)OC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


